PDE4 Inhibitory Potency: Ataquimast vs. Roflumilast, Cilomilast, and Apremilast
Ataquimast exhibits significantly lower potency for PDE4 inhibition compared to advanced clinical PDE4 inhibitors. Its IC50 of 300 nM in human U937 cells [1] is contrasted with the sub-nanomolar to low nanomolar potencies of roflumilast (0.7 nM), apremilast (74 nM), and cilomilast (~110 nM) [2]. This ~400-fold difference in potency for Ataquimast compared to roflumilast is a critical quantitative differentiator.
| Evidence Dimension | PDE4 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 300 nM |
| Comparator Or Baseline | Roflumilast (IC50 = 0.7 nM), Apremilast (IC50 = 74 nM), Cilomilast (IC50 ~110 nM) |
| Quantified Difference | Ataquimast is ~429-fold less potent than roflumilast and ~4-fold less potent than apremilast |
| Conditions | Human U937 cell assay (30 min, electrochemiluminescence immunoassay) [1]; comparator assays also in cellular/recombinant systems [2] |
Why This Matters
The substantial potency gap mandates careful consideration of experimental design, as the high concentrations of Ataquimast required for PDE4 inhibition may introduce off-target effects not seen with more potent tools.
- [1] BindingDB. (n.d.). Affinity Data for CHEMBL1098436 (Ataquimast) on PDE4. BDBM50482156. View Source
- [2] JDDonline. (2025). PDE4 Inhibitors: Bridging Molecular Insights With Clinical Impact. Journal of Drugs in Dermatology. View Source
